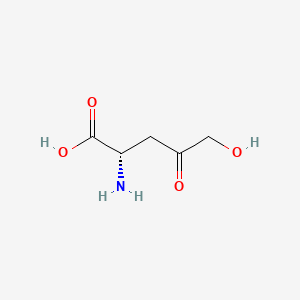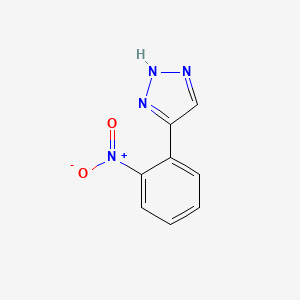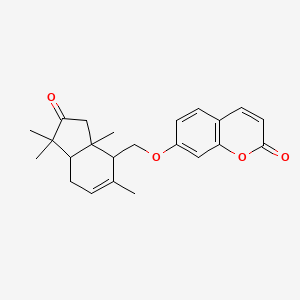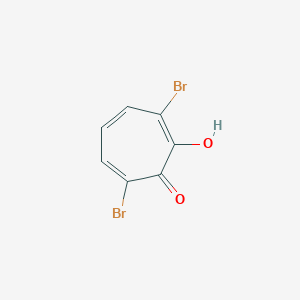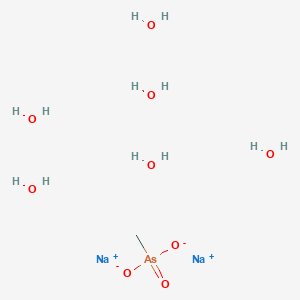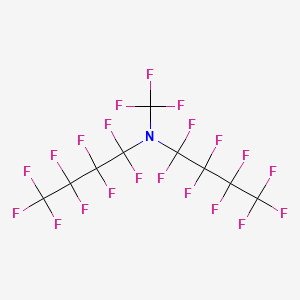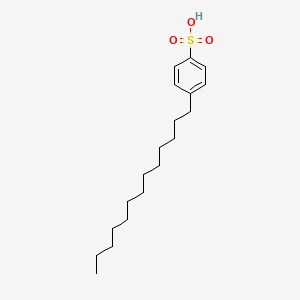
Benzenesulfonic acid, tridecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, tridecyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a benzenesulfonic acid group attached to a tridecyl chain. This compound is known for its surfactant properties and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, tridecyl- is typically synthesized through the sulfonation of tridecylbenzene. The reaction involves the addition of sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) to tridecylbenzene. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent side reactions and degradation of the product .
Industrial Production Methods
In industrial settings, the continuous sulfonation process is commonly used. This involves the continuous addition of tridecylbenzene and sulfur trioxide into a reactor, where the reaction takes place under controlled conditions. The product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sodium salt, which is more stable and easier to handle .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, tridecyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Esterification: It can react with alcohols to form sulfonate esters.
Neutralization: The acidic sulfonic group can be neutralized with bases to form sulfonate salts
Common Reagents and Conditions
Sulfur Trioxide (SO₃): Used in the sulfonation process.
Fuming Sulfuric Acid (Oleum): Another reagent for sulfonation.
Alcohols: Used in esterification reactions.
Bases (e.g., Sodium Hydroxide): Used for neutralization reactions.
Major Products Formed
Sulfonate Esters: Formed through esterification.
Sulfonate Salts: Formed through neutralization
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, tridecyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a detergent in cell lysis protocols.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as a catalyst in certain industrial processes .
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, tridecyl- primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. In biological systems, it can disrupt cell membranes, leading to cell lysis. The sulfonic acid group can also participate in various chemical reactions, acting as a catalyst or reactant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the long tridecyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in analytical chemistry .
Uniqueness
Benzenesulfonic acid, tridecyl- is unique due to its long tridecyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring emulsification, dispersion, and surface tension reduction. Its structure allows for better interaction with hydrophobic substances compared to simpler sulfonic acids .
Eigenschaften
CAS-Nummer |
25496-01-9 |
|---|---|
Molekularformel |
C19H32O3S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
ANZWOARUBDXLMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


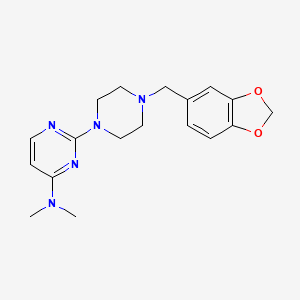
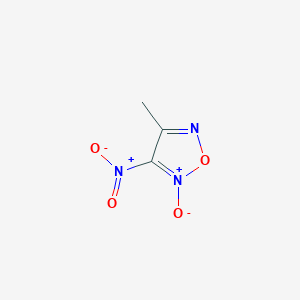



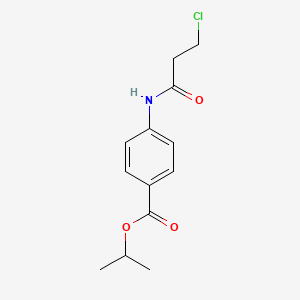
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
